![molecular formula C13H15N3O3S B2381948 ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate CAS No. 1170085-75-2](/img/structure/B2381948.png)
ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The exact molecular weight of this compound is 154.17 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are determined by the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 132-145 °C . Its molecular formula is C7H10N2O2 .Scientific Research Applications
Antiproliferative Agents
This compound has been used in the synthesis of novel pyrazole derivatives bearing sulfonamide scaffold as antiproliferative agents . These derivatives have shown significant antiproliferative activities against the human cervical cancer cell line (HeLa) .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazole derivatives, including this compound, have been synthesized and evaluated for their antileishmanial and antimalarial activities . Some of these derivatives have shown superior activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Organic Semiconductors
Thiophene-mediated molecules, including this compound, have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science .
Organic Field-Effect Transistors (OFETs)
This compound is used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
This compound is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
Biochemical Reagent
Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Antimicrobial Activity
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding inhalation, skin contact, and eye contact. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-5-[(1-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-13(18)11-8(2)7-10(20-11)14-12(17)9-5-6-16(3)15-9/h5-7H,4H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJYAPVMWIACTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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